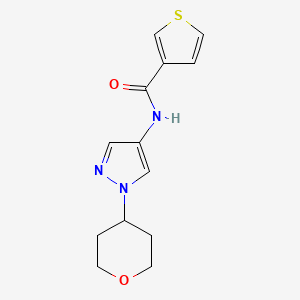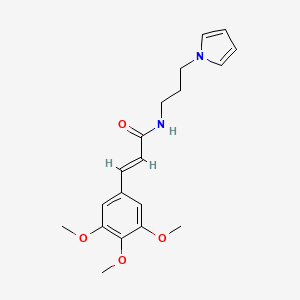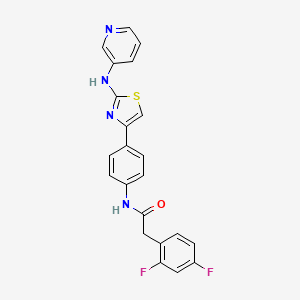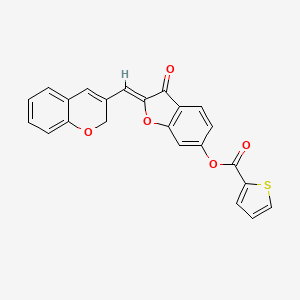![molecular formula C27H22FNO4 B2360518 8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 902623-72-7](/img/structure/B2360518.png)
8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C27H22FNO4 and its molecular weight is 443.474. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Evaluation
One area of research focuses on the synthesis and evaluation of quinoline derivatives for their antiproliferative activities. For instance, Tseng et al. (2009) synthesized a number of 6-arylindeno[1,2-c]quinoline derivatives, evaluating their activities against cancer cell lines. The study identified compounds with potent antiproliferative effects, indicating their potential as anticancer agents (Tseng et al., 2009).
Antioxidant Studies
Quinoline derivatives have also been examined for their antioxidant properties. Khalida F. Al-azawi (2016) synthesized and characterized quinazolin derivatives, screening them for antioxidant activities. The study highlighted the significant scavenging capacity of these compounds against radicals, showcasing their potential as antioxidants (Khalida F. Al-azawi, 2016).
Anticancer Activity of Synthetic Makaluvamine Analogues
Research by Wang et al. (2009) explored the anticancer activity of novel synthetic makaluvamine analogues. These compounds, including derivatives similar to the chemical structure , demonstrated significant in vitro and in vivo anticancer activity, especially against breast cancer cell lines. This research underscores the therapeutic potential of quinoline derivatives in cancer treatment (Wang et al., 2009).
Theoretical Studies on Quinoline Derivatives
Sobarzo-Sánchez et al. (2006) conducted a synthesis and theoretical study on quinoline derivatives, aiming to understand their structural and electronic properties. The research contributes to the knowledge base on quinoline derivatives' reactivity and potential applications in pharmaceutical chemistry (Sobarzo-Sánchez et al., 2006).
Synthesis of Fluorine-Substituted Derivatives
Another study focused on the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, exploring their structure and potential anti-inflammatory activity. The research found that fluorine substitution enhances the compounds' solubility and bioactivity, offering insights into designing more effective therapeutic agents (Sun et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 . Both c-Met and VEGFR-2 are important targets for cancer therapies .
Mode of Action
This compound acts as a reversible and non-covalent dual inhibitor of c-Met and VEGFR-2 . It binds to these targets and inhibits their activity, leading to a decrease in the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 disrupts several key biochemical pathways involved in cancer progression. These include pathways related to cell proliferation, angiogenesis, and metastasis . The exact downstream effects depend on the specific type of cancer and the genetic makeup of the cancer cells.
Pharmacokinetics
The compound has shown significant anti-tumor activity in vivo on a hepatocellular carcinoma (mhcc97h cells) xenograft mouse model , suggesting it has sufficient bioavailability to exert its effects in the body.
Result of Action
The result of the compound’s action is a significant reduction in tumor growth. In vitro studies have shown that it has potent inhibitory effects on cancer cell proliferation . In vivo, it has demonstrated significant anti-tumor activity .
Eigenschaften
IUPAC Name |
8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FNO4/c1-16-7-8-18(11-17(16)2)26(30)21-15-29(14-19-5-3-4-6-22(19)28)23-13-25-24(32-9-10-33-25)12-20(23)27(21)31/h3-8,11-13,15H,9-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUTFMSEZWNDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B2360436.png)

![(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide](/img/structure/B2360438.png)
amine dihydrochloride](/img/structure/B2360440.png)
![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)


![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)
![N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2360452.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide](/img/structure/B2360453.png)

![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)

